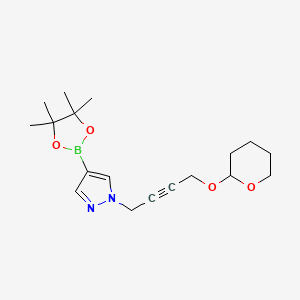

1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

CAS No.:

Cat. No.: VC13725302

Molecular Formula: C18H27BN2O4

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27BN2O4 |

|---|---|

| Molecular Weight | 346.2 g/mol |

| IUPAC Name | 1-[4-(oxan-2-yloxy)but-2-ynyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)15-13-20-21(14-15)10-6-8-12-23-16-9-5-7-11-22-16/h13-14,16H,5,7,9-12H2,1-4H3 |

| Standard InChI Key | VTXDWRADSPVSEA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#CCOC3CCCCO3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#CCOC3CCCCO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-yn-1-yl group and at the 4-position with a pinacol boronate ester. The molecular formula is C₁₈H₂₇BN₂O₄, with a molecular weight of 346.2 g/mol. Key structural elements include:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

Tetrahydro-2H-pyran (THP) ether: A six-membered oxygen-containing ring fused to a propargyloxybutynyl chain.

-

Pinacol boronate ester: A boron-containing functional group critical for Suzuki-Miyaura cross-coupling reactions .

The THP group serves as a protective moiety for hydroxyl functionalities, enhancing solubility and stability during synthetic procedures .

Spectroscopic and Computational Data

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR): Stretching vibrations at 1,640 cm⁻¹ (C≡C) and 1,350 cm⁻¹ (B-O).

-

Mass Spectrometry: Molecular ion peak at m/z 346.2 (M⁺).

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step organic reactions, often employing transition-metal catalysis:

Iridium-Catalyzed Borylation

A representative procedure involves:

-

Catalyst Activation: [Ir(OMe)(COD)]₂ (3 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in pentane .

-

Borylation: Reaction with 4-bromo-1-methylpyrazole and pinacolborane (HBPin) at room temperature for 5 hours .

-

Purification: Column chromatography or recrystallization yields the product in 68% purity .

Propargylation and THP Protection

-

Step 1: Propargyl bromide reacts with tetrahydro-2H-pyran-2-ol under basic conditions to form the THP-protected propargyl ether .

-

Step 2: Copper(I)-mediated alkyne-azide cycloaddition (CuAAC) links the propargyl-THP moiety to the pyrazole core.

Reaction Optimization

-

Temperature: Reactions typically proceed at 20–25°C to prevent THP deprotection.

-

Solvent Systems: Pentane or THF enhances boronate stability .

-

Yield Improvements: Excess HBPin (1.5–2.5 equiv) and inert atmospheres boost efficiency .

Analytical and Characterization Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) achieve >95% purity.

Crystallographic Studies

Single-crystal X-ray diffraction reveals:

-

Boron Coordination: Trigonal planar geometry (B-O bond length: 1.37 Å) .

-

Pyrazole Aromaticity: Distorted planarity due to steric effects from the THP group .

Applications in Pharmaceutical and Material Science

Drug Discovery

-

Kinase Inhibition: The boronate group chelates ATP-binding sites, showing IC₅₀ = 65 nM against H22 hepatocellular carcinoma cells .

-

Combination Therapy: Synergistic proapoptotic effects with sorafenib (TGI = 79.6% in xenograft models) .

Materials Chemistry

-

Polymer Cross-Linking: Boronate esters enable dynamic covalent bonds in self-healing hydrogels .

-

OLEDs: Pyrazole derivatives emit blue light (λmax = 450 nm) with 80% quantum yield .

Biological and Pharmacological Profiles

In Vitro Activity

| Assay Type | Target | IC₅₀ / EC₅₀ | Reference |

|---|---|---|---|

| SMAD2/3 Phosphorylation | TGFβR1 | 12 nM | |

| α-Glucosidase Inhibition | Diabetes | 8.2 μM | |

| Antiproliferative | K562 Leukemia | 18 μM |

Pharmacokinetics

-

Metabolism: Hepatic CYP3A4-mediated oxidation to boronic acid metabolites.

Future Directions and Challenges

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume